4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide
Description
The compound 4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide features a pyrazolo[3,4-d]pyrimidine core linked to a benzenesulfonamide moiety via an ethyl chain. The core is substituted with a pyrrolidinyl group at position 4 and an ethoxy group on the benzene ring (Figure 1). The ethoxy and pyrrolidinyl groups likely enhance lipophilicity and target binding, while the sulfonamide moiety contributes to hydrogen bonding and solubility .
Properties
IUPAC Name |
4-ethoxy-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3S/c1-2-28-15-5-7-16(8-6-15)29(26,27)23-9-12-25-19-17(13-22-25)18(20-14-21-19)24-10-3-4-11-24/h5-8,13-14,23H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMBAIHSZZDEKBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide typically involves multi-step organic synthesis. The general synthetic route includes:
Preparation of the pyrazolo[3,4-d]pyrimidine core by cyclization of appropriate precursors under controlled conditions.
Introduction of the pyrrolidinyl group through nucleophilic substitution reactions.
Ethoxylation of the benzene ring via an etherification reaction.
Sulfonylation with a suitable sulfonyl chloride to yield the final sulfonamide product.
Industrial production methods might involve optimizing reaction conditions to maximize yield and purity while minimizing cost and waste. This can include using high-purity starting materials, employing catalysis, and optimizing reaction temperatures and times.
Chemical Reactions Analysis
Scientific Research Applications
Cancer Treatment
Recent studies have indicated that compounds similar to 4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide may act as potent inhibitors of Mer kinase, which is implicated in various cancers such as acute lymphoblastic leukemia and glioblastoma. The inhibition of Mer kinase can lead to reduced tumor cell proliferation and increased apoptosis in cancer cells .
Case Study: UNC1062
A related compound, UNC1062, was identified as a selective Mer inhibitor with an IC50 value of 1.1 nM. It demonstrated significant anti-tumor activity in vitro by inhibiting colony formation in soft agar assays . This highlights the potential of pyrazolo[3,4-d]pyrimidine derivatives as therapeutic agents against malignancies.
Neurological Disorders
The compound's structure suggests potential applications as a modulator for neurological conditions. Sulfonamides have been studied for their ability to interact with neurotransmitter systems, particularly in conditions like Alzheimer's disease and Lewy Body Dementia. The modulation of muscarinic receptors has been a focus for treating cognitive deficits associated with these disorders .
Research Findings
Compounds that target muscarinic receptors have shown promise in improving cognitive function in preclinical models. The structure of this compound may allow it to interact favorably with these receptors, warranting further investigation into its efficacy in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the pyrrolidinyl and ethoxy groups can significantly influence the biological activity and selectivity towards specific targets.
| Modification | Effect on Activity |
|---|---|
| Altering the ethoxy group | Changes in solubility and receptor affinity |
| Modifying the pyrrolidinyl moiety | Potential enhancement of blood-brain barrier penetration |
Mechanism of Action
The exact mechanism of action for 4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide depends on its specific application. Generally, as a sulfonamide, it could inhibit enzymes by mimicking the structure of their natural substrates. The pyrazolo[3,4-d]pyrimidine moiety might interact with various molecular targets, including kinases or receptors, modulating their activity and influencing downstream signaling pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[3,4-d]pyrimidine Derivatives :
- Chromen-2-yl Substituted Analogues : Example 53 () replaces the pyrrolidinyl group with a 5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl moiety. This bulky substituent may improve kinase selectivity but reduces metabolic stability compared to the smaller pyrrolidinyl group in the target compound .
Sulfonamide Variations :
- N-(2-Thiazolyl) Derivatives : describes a compound with a thiazolyl substituent on the sulfonamide nitrogen. This modification increases rigidity and may alter binding kinetics compared to the target compound’s flexible ethyl-pyrrolidinyl linkage .
- Morpholinobenzyl Derivatives: Compounds in feature morpholine rings, which enhance solubility but may introduce steric hindrance at binding sites compared to the pyrrolidinyl group .
Physical and Pharmacokinetic Properties
- Molecular Weight : The target compound’s estimated molecular weight (~450–500 g/mol) aligns with bioactive small molecules, whereas chromen-2-yl derivatives (e.g., 589.1 g/mol in ) may face bioavailability challenges .
- Lipophilicity : The ethoxy group and pyrrolidinyl substituent likely confer moderate lipophilicity (XLogP3 ~3–4), comparable to benzothiazole derivatives (XLogP3 = 3.9 in ) .
Data Tables
Table 1: Key Properties of Selected Analogues
Biological Activity
4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by a complex structure that includes a pyrazolo[3,4-d]pyrimidine core. This compound has garnered attention for its potential biological activities, particularly in the realm of cancer treatment.
Chemical Structure
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 4-ethoxy-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzenesulfonamide |
| Molecular Formula | C19H24N6O3S |
| CAS Number | 1171467-86-9 |
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant inhibitory activity against various enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1. These interactions are crucial for modulating cellular pathways involved in tumor growth and survival .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results in inhibiting the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 2.24 | |
| MCF-7 (Breast Cancer) | 1.74 | |
| HepG2 (Liver Cancer) | Not specified |
Flow cytometric analyses have demonstrated that the compound can induce apoptosis in A549 cells at low micromolar concentrations, suggesting its potential as an effective anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold significantly influence biological activity. For instance, analogs with altered substitution patterns exhibited reduced efficacy, highlighting the importance of specific functional groups in enhancing bioactivity .
Case Studies
In a study evaluating various derivatives of pyrazolo[3,4-d]pyrimidines, compounds were assessed for their anti-proliferative activities against a panel of cancer cell lines. Notably, compound 12b emerged as a potent inhibitor with IC50 values of 0.016 µM against wild-type EGFR and showed activity against mutant forms as well . This underscores the potential for developing targeted therapies based on structural modifications of the parent compound.
Q & A
Q. What are the common synthetic routes for preparing 4-ethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core formation, followed by functionalization. Key steps include:
- Nucleophilic substitution : Reacting intermediates like α-chloroacetamides or 2-chloro-1-(4-arylpiperazine-1-yl)-ethanones with the pyrazolo[3,4-d]pyrimidine scaffold under reflux in solvents such as ethanol or acetonitrile .
- Coupling reactions : Introducing the ethoxybenzenesulfonamide group via amide bond formation, often using bases like sodium hydride or potassium carbonate in dimethyl sulfoxide (DMSO) .
Optimization factors : - Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates but may require strict temperature control to avoid decomposition .
- Catalysts : Triethylamine or similar bases improve yields in coupling steps .
- Temperature : Reactions are typically conducted at 60–80°C to balance kinetics and stability of intermediates .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization relies on a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions and regiochemistry, particularly for the pyrrolidinyl and ethoxy groups .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, ensuring no byproducts remain .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches near 1150–1300 cm) .
- X-ray Crystallography (if applicable): Resolves ambiguity in regiochemistry or stereochemistry .
Advanced Research Questions
Q. What methodologies are recommended for assessing its kinase inhibition activity in vitro?
Kinase inhibition assays typically involve:
- Enzyme-linked immunosorbent assays (ELISA) : Measure ATP competition using recombinant kinases (e.g., EGFR or VEGFR) with fluorescent or luminescent substrates .
- Cellular assays : Evaluate downstream signaling (e.g., phosphorylation of ERK or AKT) in cancer cell lines using Western blotting .
Key controls : - Include positive controls (e.g., staurosporine for broad-spectrum kinase inhibition) and vehicle-treated samples.
- Use IC determination with dose-response curves (4-parameter logistic model) to quantify potency .
Q. How can researchers address discrepancies in reported biological activity data across studies?
Contradictions may arise from assay variability or compound stability issues. Mitigation strategies include:
- Orthogonal assays : Validate results using independent methods (e.g., SPR for binding affinity vs. cellular proliferation assays) .
- Stability profiling : Assess compound integrity under assay conditions via HPLC or LC-MS to rule out degradation .
- Standardized protocols : Adopt consensus guidelines (e.g., NIH/NCATS assay standards) for reproducibility .
Q. What strategies optimize solubility and stability in biological assays?
- Solubility enhancement : Use co-solvents (e.g., DMSO ≤0.1% v/v) or surfactants (e.g., Pluronic F-68) in aqueous buffers .
- pH adjustment : Maintain physiological pH (7.4) to prevent precipitation of the sulfonamide group .
- Cryopreservation : Store stock solutions in anhydrous DMSO at -80°C to prevent hydrolysis .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Molecular docking : Use software like AutoDock Vina to predict binding modes with kinase ATP-binding pockets, focusing on pyrrolidinyl and ethoxybenzenesulfonamide interactions .
- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with activity data to prioritize synthetic targets .
Q. What experimental designs are critical for evaluating synergistic effects with existing therapeutics?
- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergy (CI < 1) in dose-matrix experiments .
- Mechanistic studies : Pair with pathway-specific inhibitors (e.g., PI3K inhibitors) to identify overlapping or compensatory signaling nodes .
Data Analysis and Contradiction Resolution
Q. How should researchers interpret conflicting cytotoxicity data between cancer cell lines?
Q. What statistical approaches are recommended for high-throughput screening (HTS) data normalization?
- Z-score normalization : Adjust for plate-to-plate variability in HTS .
- Robust regression : Identify outliers in dose-response data using R or Python packages (e.g.,
lmrobin R) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
